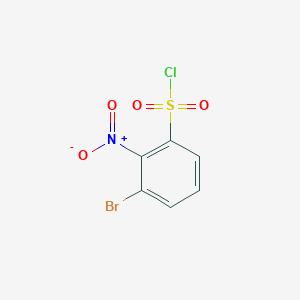![molecular formula C20H22N2O4S B2453753 N-(2-methoxyethyl)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine CAS No. 862741-70-6](/img/structure/B2453753.png)
N-(2-methoxyethyl)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyethyl)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
The chemical compound is a complex molecule that may be involved in various synthetic pathways and chemical reactions relevant to research and development in pharmaceuticals and materials science. While the exact compound may not be directly mentioned in available literature, similar compounds have shown significant relevance.
Antimicrobial Activities : Compounds with structural similarities, particularly those involving sulfonyl and methoxyethyl groups, have been synthesized and evaluated for their antimicrobial activities. For instance, novel triazole derivatives have been found to possess good to moderate activities against test microorganisms, indicating potential application in developing antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Process Optimization : Research focused on optimizing the synthesis process of related compounds has led to significant improvements in yield and efficiency. This is crucial for the production of intermediates in pharmaceutical manufacturing, as demonstrated in the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate (Xu, Guo, Li, & Liu, 2018).
Electrolysis Products : The electrolysis of certain dyes has been shown to produce sulfonyl aromatic alcohols, with potential applications in dye degradation and environmental remediation. Compounds similar to the one may be formed as intermediates or by-products in these processes, indicating their relevance in studies of dye degradation and environmental chemistry (Elizalde-González, Arroyo-Abad, García-Díaz, Brillas, Sirés, & Dávila-Jiménez, 2012).
Nanofiltration Membranes : Sulfonated aromatic diamine monomers, which bear structural resemblance to the compound of interest, have been utilized in the development of novel nanofiltration membranes. These membranes demonstrate improved water flux and dye rejection capabilities, showcasing the potential application of similar compounds in water treatment technologies (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).
properties
IUPAC Name |
N-(2-methoxyethyl)-2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-14-4-8-16(9-5-14)18-22-20(19(26-18)21-12-13-25-3)27(23,24)17-10-6-15(2)7-11-17/h4-11,21H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPMGOAUEGYRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCCOC)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B2453670.png)


![1-(3-Chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2453674.png)
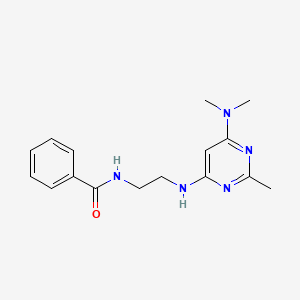
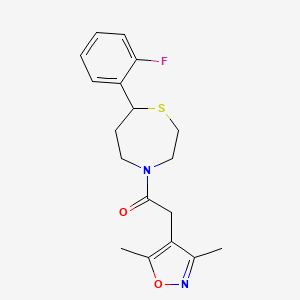
![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2453677.png)
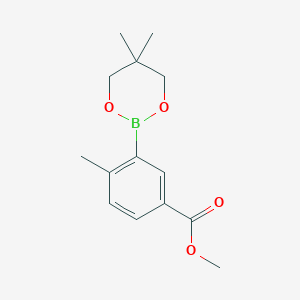
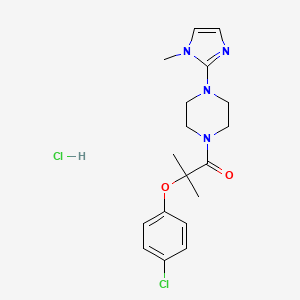
![diethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2453685.png)
![4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2453689.png)
![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(4-methoxyphenyl)benzamide](/img/structure/B2453690.png)
![1-Methyl-4-[4-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B2453692.png)
